molecular formula C10H15N3O2 B1427212 1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1486983-05-4

1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1427212
M. Wt: 209.24 g/mol
InChI Key: PBYSKMHVNTXLSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “4-Methyl-1-cyclohexanecarboxylic acid” was used in the synthesis of substituted cyclohexyl carbonyl chlorides . Another related compound, “4-methylcyclohexene”, can be synthesized from “4-methylcyclohexanol” through an E1cB mechanism .


Molecular Structure Analysis

The molecular structure of related compounds such as “Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-” has been analyzed . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Related compounds like “Methylcyclohexane” undergo various chemical reactions. For instance, it can be converted to toluene in a classic aromatization reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “Methylcyclohexane” have been analyzed. It is a colourless liquid with a faint odor and is used as a solvent . It has a molar mass of 96.170 g/mol, a density of 0.811 g/mL at 20 °C, and a melting point of -120.4°C .

Scientific Research Applications

Synthesis of Novel Heterocycles

1,2,3‐Triazole derivatives, including those similar to 1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of various heterocyclic ring systems. These syntheses involve reactions with acid hydrazides and commercially available reagents, employing efficient and simple procedures (Mohamed et al., 2020).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule similar to the one , is significant for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition for producing a protected version of this triazole amino acid has been developed, offering complete regiocontrol (Ferrini et al., 2015).

Synthesis of Triazolopyridines

1,2,4-Triazoles and derivatives like triazolopyridines, which have a structural similarity to the queried compound, have been synthesized for use in pharmaceutical and medicinal chemistry. A new method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives via a pseudo-three-component reaction has been demonstrated (Shokoohian et al., 2019).

Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid

A method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-formic acid, an important intermediate for various drugs, has been reported. This synthesis involves reactions starting with phenyl acetylene, leading to the production of the title compound (Liu et al., 2015).

Safety And Hazards

Safety data sheets provide information on the hazards of related compounds. For instance, “4-Methylcyclohexanemethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and causes severe skin burns and eye damage .

Future Directions

The future directions for related compounds involve their use in various applications. For instance, “4-Methylcyclohexanemethanol” has been patented for use in air fresheners . Additionally, new methods of synthesis are being explored for related compounds .

properties

IUPAC Name

1-(4-methylcyclohexyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h6-8H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSKMHVNTXLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(4-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

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